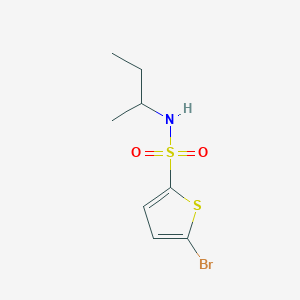
N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide, also known as FMI-41, is a novel small molecule that has gained significant attention in the field of neuroscience. It was first synthesized in 2010 by researchers at the University of California, San Francisco (UCSF), and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide binds selectively to the M4 mAChR subtype and activates downstream signaling pathways, leading to a decrease in the activity of dopamine neurons in the brain. This mechanism of action is thought to underlie the potential therapeutic applications of N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide in the treatment of disorders such as schizophrenia and addiction.
Biochemical and Physiological Effects:
Studies have shown that N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide can reduce the activity of dopamine neurons in the brain, which is a key feature of several neuropsychiatric disorders. Additionally, N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide has been shown to improve cognitive function and memory in animal models, suggesting that it may have potential as a cognitive enhancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide is its selectivity for the M4 mAChR subtype, which allows for more precise targeting of specific brain regions and cell types. However, one limitation of N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide. One area of interest is the development of more potent and selective derivatives of N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide that could be used to study other subtypes of mAChRs. Additionally, N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide may have potential as a therapeutic agent for the treatment of neuropsychiatric disorders such as schizophrenia and addiction, and further research in this area is warranted. Finally, N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide may also have potential as a cognitive enhancer, and future studies could explore its effects on cognitive function in humans.
Métodos De Síntesis
The synthesis of N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide involves a multi-step process that begins with the preparation of 3-fluorophenylboronic acid and 1-naphthalenylamine. These two compounds are then reacted together in the presence of a palladium catalyst to form the desired product. The final step involves the addition of methylsulfonyl chloride to the amine group of N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide to form the methylsulfonyl derivative.
Aplicaciones Científicas De Investigación
N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide has been primarily studied for its potential as a tool for studying the function of G protein-coupled receptors (GPCRs) in the brain. GPCRs are a large family of cell surface receptors that play a crucial role in a wide range of physiological processes, including neurotransmission, hormone signaling, and immune response. N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide is a selective agonist for the M4 subtype of muscarinic acetylcholine receptors (mAChRs), which are a type of GPCR that are highly expressed in the brain.
Propiedades
Fórmula molecular |
C19H17FN2O3S |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
2-(3-fluoro-N-methylsulfonylanilino)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H17FN2O3S/c1-26(24,25)22(16-9-5-8-15(20)12-16)13-19(23)21-18-11-4-7-14-6-2-3-10-17(14)18/h2-12H,13H2,1H3,(H,21,23) |
Clave InChI |
GXEZMYFCCUDAAF-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)F |
SMILES canónico |
CS(=O)(=O)N(CC(=O)NC1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-phenylacetamide](/img/structure/B296815.png)

![N-allyl-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296819.png)
![4-ethoxy-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B296820.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B296822.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3,5-dichlorophenyl)benzenesulfonamide](/img/structure/B296823.png)
![2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B296824.png)
![2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide](/img/structure/B296827.png)

![N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B296830.png)
![2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide](/img/structure/B296831.png)
![2,3-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B296834.png)
![N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B296837.png)
![N-butyl-2-[4-methoxy(methylsulfonyl)anilino]propanamide](/img/structure/B296838.png)